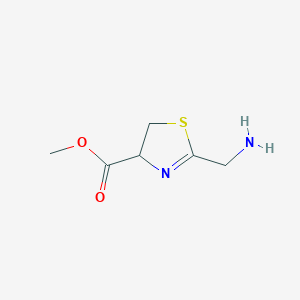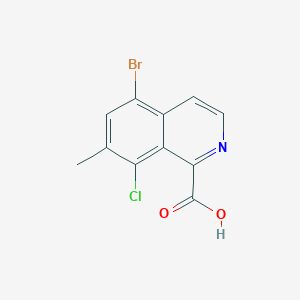
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the isoquinoline ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 5-position of the isoquinoline ring.
Chlorination: Introduction of the chlorine atom at the 8-position.
Methylation: Introduction of the methyl group at the 7-position.
Carboxylation: Introduction of the carboxylic acid group at the 1-position.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Chlorination can be performed using chlorine gas or thionyl chloride. Methylation often involves the use of methyl iodide or dimethyl sulfate. Carboxylation can be achieved through the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or aldehyde.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms.
Major Products
Oxidation: Formation of 5-Bromo-8-chloro-7-carboxyisoquinoline-1-carboxylic acid.
Reduction: Formation of 5-Bromo-8-chloro-7-methylisoquinoline-1-methanol.
Substitution: Formation of derivatives with various functional groups replacing the halogens.
Scientific Research Applications
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms and the carboxylic acid group can influence its binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-8-chloroisoquinoline-1-carboxylic acid: Lacks the methyl group at the 7-position.
8-Chloro-7-methylisoquinoline-1-carboxylic acid: Lacks the bromine atom at the 5-position.
5-Bromo-7-methylisoquinoline-1-carboxylic acid: Lacks the chlorine atom at the 8-position.
Uniqueness
5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid is unique due to the specific combination of bromine, chlorine, and methyl substituents on the isoquinoline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogues.
Properties
Molecular Formula |
C11H7BrClNO2 |
|---|---|
Molecular Weight |
300.53 g/mol |
IUPAC Name |
5-bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO2/c1-5-4-7(12)6-2-3-14-10(11(15)16)8(6)9(5)13/h2-4H,1H3,(H,15,16) |
InChI Key |
YWXCPMXEROZQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CN=C(C2=C1Cl)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


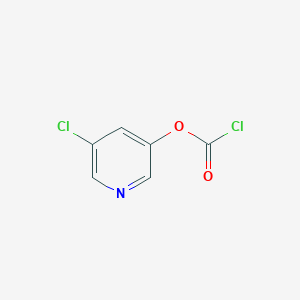

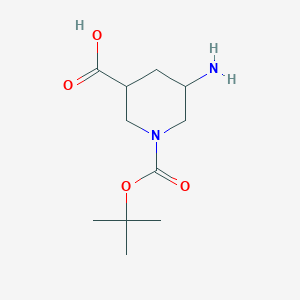
![4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)
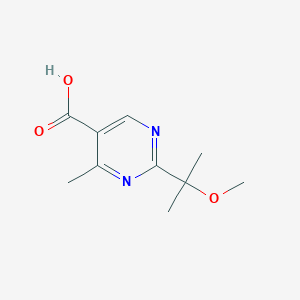
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)

![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
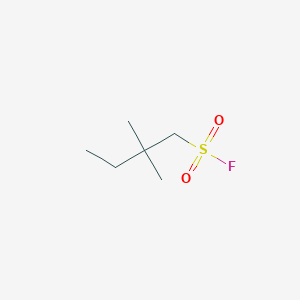

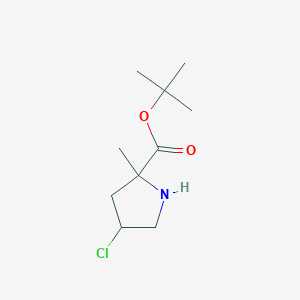
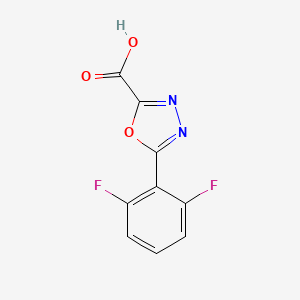
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)
